IMPDH2 Inhibition: Moderate Affinity vs. Mycophenolic Acid
2‑Isopropyloxazolo[4,5‑b]pyridine inhibits inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM, 430 nM, and 440 nM, depending on substrate conditions [1]. In contrast, the gold‑standard IMPDH inhibitor mycophenolic acid displays substantially higher potency, with reported Ki values of 11 nM (IMPDH type I) and 6 nM (IMPDH type II) . This quantitative difference—approximately 22‑ to 40‑fold—positions the compound as a moderately active IMPDH2 ligand suitable for exploratory research where potent immunosuppression is not required or where a weaker tool compound is preferred for mechanistic studies.
| Evidence Dimension | Inhibition constant (Ki) for IMPDH2 |
|---|---|
| Target Compound Data | Ki = 240 nM, 430 nM, 440 nM (substrate‑dependent) |
| Comparator Or Baseline | Mycophenolic acid: Ki = 11 nM (IMPDH type I), 6 nM (IMPDH type II) |
| Quantified Difference | Target Ki is ~22‑ to 40‑fold higher (weaker) than mycophenolic acid |
| Conditions | In vitro enzymatic assay using recombinant IMPDH2; Ki determined under varying substrate (IMP, NAD⁺) concentrations [1] |
Why This Matters
This data allows researchers to rationally select the compound as a moderate‑affinity IMPDH2 probe, offering a differentiated tool for dose‑response and selectivity profiling against a well‑characterized comparator.
- [1] BindingDB. (n.d.). PrimarySearch_ki for Inosine‑5′‑monophosphate dehydrogenase 2 (BDBM50421763). Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Inosine‑5%27‑monophosphate+dehydrogenase+2&reactant2=BDBM50421763&column=ki&startPg=0&Increment=50&submit=Search View Source
